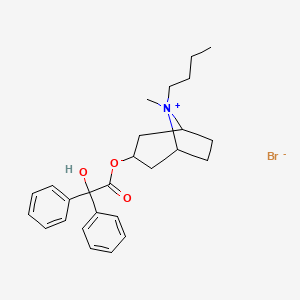
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate is a chemical compound with the molecular formula C26H34NO3.Br and a molecular weight of 488.463 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate involves multiple steps, including the formation of the tropanium ring and subsequent functionalization. The key steps typically include:
Formation of the Tropanium Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions.
Hydroxylation: The hydroxyl group is added via oxidation reactions.
Bromination: The bromide ion is introduced using brominating agents such as N-bromosuccinimide (NBS).
Benzilation: The final step involves the addition of the benzilate group through esterification reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the cyclization, alkylation, hydroxylation, bromination, and benzilation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bromide
- 1-Ethyl-1-methylpyrrolidinium bromide
- Diphenylacetic acid 2-(1-ethyl-2-pyrrolidinyl)ethyl ester
Uniqueness
8-Butyl-3-hydroxy-1-alpha-H,5-alpha-H-tropanium bromide benzilate stands out due to its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
73954-05-9 |
|---|---|
分子式 |
C26H34BrNO3 |
分子量 |
488.5 g/mol |
IUPAC名 |
(8-butyl-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide |
InChI |
InChI=1S/C26H34NO3.BrH/c1-3-4-17-27(2)22-15-16-23(27)19-24(18-22)30-25(28)26(29,20-11-7-5-8-12-20)21-13-9-6-10-14-21;/h5-14,22-24,29H,3-4,15-19H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
PGJIDGQOGVJFSX-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


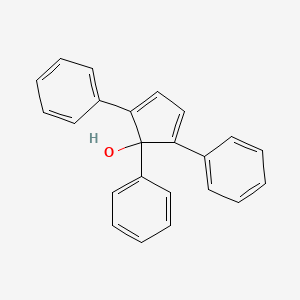
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
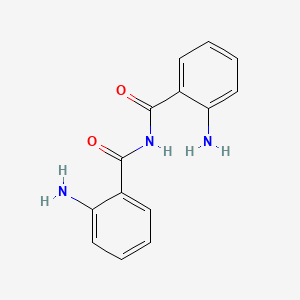
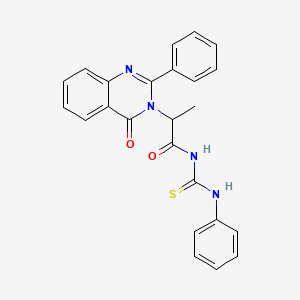
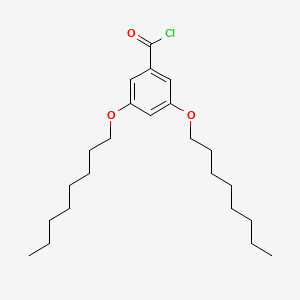
![2-{[(Butoxycarbonyl)oxy]imino}-N-carbamoyl-2-cyanoacetamide](/img/structure/B14459260.png)
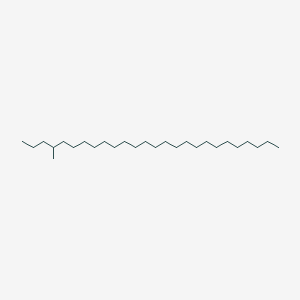
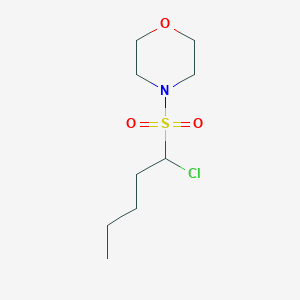

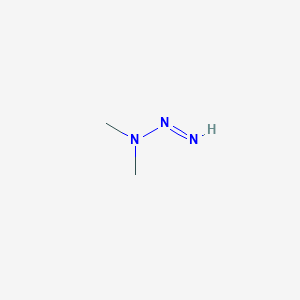
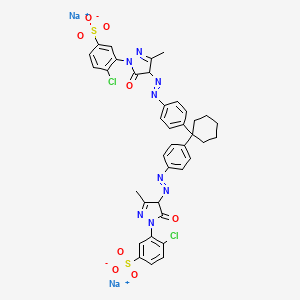
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459287.png)
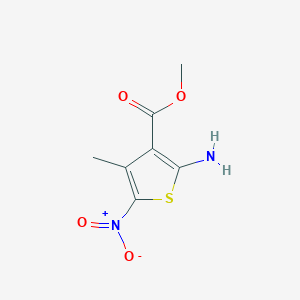
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
